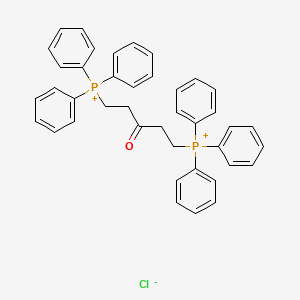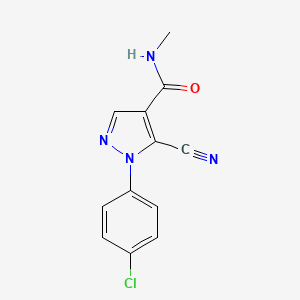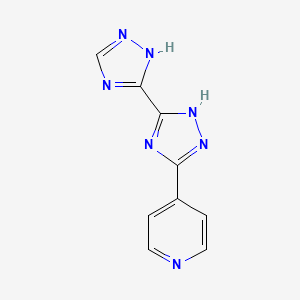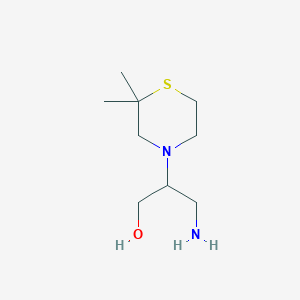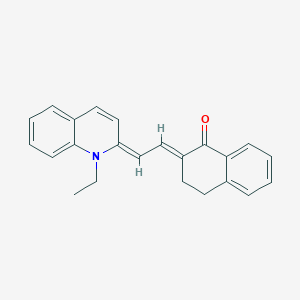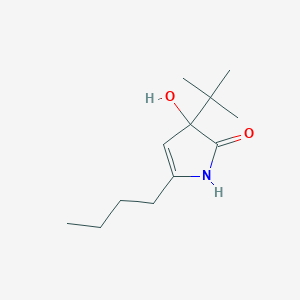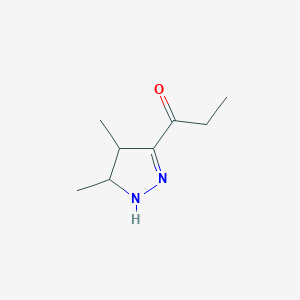![molecular formula C6H4N2O B12869864 Isoxazolo[5,4-B]pyridine CAS No. 272-03-7](/img/structure/B12869864.png)
Isoxazolo[5,4-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazolo[5,4-B]pyridine is a heterocyclic compound characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring. This compound and its derivatives are known for their high biological potential, exhibiting a wide range of pharmacological activities, including antitumor and pesticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[5,4-B]pyridine typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method is the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions, resulting in substituted isoxazolopyridines . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazolopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve heating and the use of solvents like pyridine or dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of substituted isoxazolopyridines .
Scientific Research Applications
Isoxazolo[5,4-B]pyridine has numerous scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: This compound derivatives are used in agrochemistry as pesticides and herbicide antidotes.
Mechanism of Action
The mechanism of action of Isoxazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . Other derivatives may act as inhibitors of cytochrome P450 enzymes, affecting the biosynthesis of hormones .
Comparison with Similar Compounds
Isoxazolo[5,4-B]pyridine can be compared with other similar heterocyclic compounds, such as Isoxazolo[4,5-B]pyridine and Imidazo[4,5-B]pyridine. These compounds share structural similarities but differ in their biological activities and applications. For example:
Isoxazolo[4,5-B]pyridine: Known for its antibacterial and anticancer properties.
Imidazo[4,5-B]pyridine: Used in the synthesis of pharmaceuticals and exhibits various biological activities.
Properties
CAS No. |
272-03-7 |
|---|---|
Molecular Formula |
C6H4N2O |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C6H4N2O/c1-2-5-4-8-9-6(5)7-3-1/h1-4H |
InChI Key |
DITTYRBIXKVOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromobenzo[d]oxazole-6-carbonitrile](/img/structure/B12869782.png)
![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)
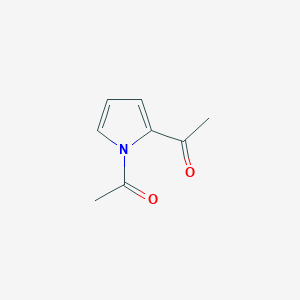
![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)
